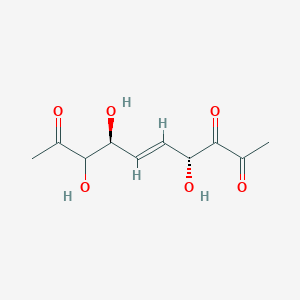
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione is a complex organic compound characterized by multiple hydroxyl groups and a conjugated double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione typically involves multi-step organic reactions. One common approach is the hydroxylation of dec-5-ene-2,3,9-trione using specific catalysts and reagents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and halogenated compounds.
科学的研究の応用
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the conjugated double bond can participate in electron transfer reactions, affecting cellular redox states.
類似化合物との比較
Similar Compounds
- (4R,7S,E)-4,7-dihydroxy-7-((2R,4R,5R)-4-hydroxy-5-((2Z,5Z,8Z)-undeca-2,5,8-trien-1-yl)tetrahydrofuran-2-yl)hept-5-enoic acid
- (4R,7S,E)-4,7-dihydroxy-7-((2S,4S,5S)-4-hydroxy-5-((2Z,5Z,8Z)-undeca-2,5,8-trien-1-yl)tetrahydrofuran-2-yl)hept-5-enoic acid
Uniqueness
What sets (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione apart from similar compounds is its specific arrangement of hydroxyl groups and the presence of a conjugated double bond. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
生物活性
(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, antioxidant activities, and other pharmacological implications.
Chemical Structure and Properties
- Chemical Formula : C10H14O5
- Molecular Weight : 214.22 g/mol
- IUPAC Name : this compound
The compound features multiple hydroxyl groups and a trione structure that may contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
The compound exhibited a dose-dependent cytotoxic effect with the ability to induce apoptosis in cancer cells. Mechanistic studies indicated that it may act through the inhibition of specific signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays:
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Scavenging | 78% at 100 µg/mL | |
| ABTS Scavenging | 65% at 100 µg/mL | |
| FRAP Assay | 0.45 mmol FeSO₄/g |
These results suggest that the compound has significant potential as a natural antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.
The biological activity of this compound is likely mediated through multiple mechanisms:
- DNA Intercalation : The compound has shown the ability to intercalate into DNA strands without causing significant damage as assessed by comet assays.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels in cells leading to apoptosis in cancer cells while protecting normal cells from oxidative damage.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit certain enzymes involved in tumor progression.
Case Studies
Several case studies have investigated the effects of this compound in vivo:
- Study on Tumor Growth Inhibition : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Assessment of Toxicity : Long-term administration did not show significant toxicity or adverse effects on liver and kidney functions.
特性
IUPAC Name |
(E,4R,7S)-4,7,8-trihydroxydec-5-ene-2,3,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+/t7-,8+,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASDHTGAOXCWMN-QFDULWIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@H](/C=C/[C@H](C(=O)C(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













